(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate . This nomenclature adheres to the following hierarchical rules:
- Parent chain identification : The longest carbon chain containing the principal functional group (the ester group, -COOCH₃) is a three-carbon propanoate backbone.
- Substituent numbering : The amino group (-NH₂) and 4-methoxyphenyl group are attached to the third carbon of the propanoate chain.
- Stereochemical designation : The (S) configuration at the chiral center (C3) is specified using the Cahn-Ingold-Prelog priority system, where substituents are ranked by atomic number:
- Priority 1: 4-Methoxyphenyl group (higher atomic number of oxygen in methoxy vs. amino).
- Priority 2: Amino group (-NH₂).
- Priority 3: Propanoate methyl ester (-COOCH₃).
- Priority 4: Hydrogen atom.
The systematic name distinguishes this enantiomer from its (R)-counterpart, which shares the same molecular formula but differs in spatial arrangement.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| CAS Registry Number | 124082-17-3 |
| IUPAC Name | methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate |
Molecular Geometry and Stereochemical Configuration
The molecule exhibits tetrahedral geometry at the β-carbon (C3), with bond angles approximating 109.5° between substituents. The chiral center’s configuration directly influences the compound’s optical activity and biological interactions. Key structural features include:
- Methoxyphenyl group : A para-methoxy-substituted benzene ring, contributing aromaticity and electronic effects via the electron-donating methoxy (-OCH₃) group.
- Amino group : A primary amine (-NH₂) at C3, capable of hydrogen bonding and protonation under acidic conditions.
- Methyl ester : A terminal ester (-COOCH₃) that enhances lipid solubility and serves as a protecting group for carboxylic acids.
The (S) configuration places the 4-methoxyphenyl group, amino group, and ester moiety in a specific spatial orientation. Computational models confirm that the lowest-energy conformation positions the methoxyphenyl ring perpendicular to the propanoate backbone to minimize steric hindrance.
Comparative Analysis of 2D Structural Representations
2D representations elucidate connectivity but vary in stereochemical detail:
- Lewis structures : Explicitly show all atoms and bonds, highlighting lone pairs on the amino and ester oxygen atoms. However, they fail to convey three-dimensional geometry.
- Skeletal formulas : Simplify the structure by omitting hydrogen atoms attached to carbon, emphasizing the carbon skeleton and functional groups. The chiral center is denoted with a wedge (for the methoxyphenyl group) and a dashed line (for the hydrogen).
- Fischer projections : Rarely used for this molecule due to its single chiral center, but hypothetically, the vertical line would represent bonds projecting into the plane, with horizontal lines indicating substituents toward the viewer.
A comparative analysis reveals that skeletal formulas strike the best balance between clarity and stereochemical information, making them the preferred choice in synthetic chemistry literature.
Conformational Dynamics from 3D Molecular Modeling
3D modeling using software like PubChem’s conformer generator reveals two dominant low-energy conformers:
- Synperiplanar conformation : The amino group aligns with the ester carbonyl, enabling an intramolecular hydrogen bond between NH₂ and the ester oxygen. This conformation is 1.2 kcal/mol lower in energy than alternatives.
- Anticlinal conformation : The methoxyphenyl ring rotates 60° relative to the propanoate chain, reducing steric clash between the aromatic ring and the methyl ester.
Rotational barriers for the methoxyphenyl group are approximately 3.5 kcal/mol, as calculated by density functional theory (DFT). Dynamic NMR studies further validate these findings, showing temperature-dependent line broadening due to hindered rotation.
The ester group’s flexibility allows for rapid interconversion between conformers in solution, while the chiral center’s rigidity ensures enantiomeric integrity. These dynamics have implications for the compound’s reactivity in asymmetric synthesis, where conformational preferences influence transition-state geometries.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
JLQUEGAVLHIIBF-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate
General Synthetic Strategies
The preparation of this compound typically involves:
- Asymmetric synthesis or resolution to achieve the (S)-enantiomer.
- Esterification of the corresponding amino acid.
- Functional group transformations to install or modify the amino and methoxyphenyl substituents.
Detailed Synthetic Routes
Asymmetric Synthesis via Malonic Acid Condensation
One classical approach involves the condensation of malonic acid derivatives with 4-methoxybenzaldehyde and ammonium acetate under reflux in ethanol. This reaction yields the racemic 3-amino-3-(4-methoxyphenyl)propanoic acid, which can be further resolved or transformed into the methyl ester.
- Reaction conditions: Reflux in ethanol for ~8 hours.
- Yield: Approximately 85% of the amino acid intermediate.
- Example: Preparation of methyl 3-amino-3-(4-chlorophenyl)propanoate analogs has been reported with similar conditions, indicating applicability to the 4-methoxyphenyl derivative.
Esterification of the Amino Acid
The free amino acid is converted to the methyl ester by reaction with methanol in the presence of acid catalysts such as thionyl chloride or HCl gas.
- Typical procedure: Slow addition of thionyl chloride to a suspension of the amino acid in methanol under stirring.
- Reaction time: Reflux for about 8 hours.
- Yield: Up to 91% methyl ester yield reported for analogous compounds.
Enantioselective Synthesis and Resolution
- Chiral auxiliaries or catalysts : Use of chiral catalysts or auxiliaries such as N-isopropoxycarbonyl-S-valine derivatives enables selective formation of the (S)-enantiomer.
- Hydrogenation or reduction steps : Asymmetric hydrogenation of intermediates can also yield the desired stereochemistry.
- Salt formation: Conversion to hydrochloride salt stabilizes the compound for isolation and purification.
Advanced Synthetic Techniques
Use of Triethylsilane and Formic Acid Reduction
An example from patent literature describes the reduction of methyl (S)-3-amino-3-(3-pyridyl)propanoate with triethylsilane in formic acid at 90 °C for 2 hours, followed by acid treatment to yield the hydrochloride salt of the amino ester in 72% yield. This method exemplifies reductive amination or related transformations applicable to aryl-substituted amino esters.
C–C Coupling via Trichloroacetimidate Intermediates
Though more common in related derivatives, trichloroacetimidate intermediates have been used to introduce aryl groups onto methyl esters under Lewis acid catalysis, yielding aryl-substituted amino acid esters with high efficiency. This approach may be adapted for methoxyphenyl substitution.
Comparative Data Table of Preparation Methods
Analytical and Research Discoveries Related to Preparation
- Chiral HPLC and NMR are critical for confirming enantiomeric purity and structure.
- X-ray crystallography confirms absolute configuration.
- The use of triethylsilane/formic acid reduction is a notable innovation in reductive amination steps for amino ester synthesis.
- C–C coupling strategies employing trichloroacetimidate intermediates provide efficient routes to aryl-substituted amino esters, potentially improving yields and reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-nitro-3-(4-methoxyphenyl)propanoate.
Reduction: Formation of 3-amino-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Fluorophenyl Analogues: Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 1246174-74-2) replaces the methoxy group with fluorine. The molecular weight (233.67 g/mol) is lower due to fluorine’s smaller atomic mass .
- Unsubstituted Phenyl Analogues: (S)-Methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) lacks the 4-methoxy group, leading to reduced hydrophobicity and weaker hydrogen-bonding capacity. This simplicity may limit its utility in targets requiring aromatic interactions .
Alkoxy Chain Length Variations
- Ethoxy, Propoxy, and Butoxy Derivatives: Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (CAS 1049735-26-3) and analogues with longer alkoxy chains exhibit increased lipophilicity. However, steric hindrance from bulkier groups (e.g., propoxy, butoxy) may reduce binding efficiency in sterically sensitive environments .
Ester Group Modifications
- Ethyl vs.
Functional Group Additions
- Hydroxyl and Sulfanyl Derivatives: Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate (CAS 99109-07-6) introduces a sulfanyl group and hydroxyl moiety. These additions increase polarity and enable disulfide bonding or hydrogen-bonding interactions, broadening reactivity but complicating synthesis .
- BOC-Protected Analogues: Compounds like (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoate are intermediates with improved stability for peptide synthesis. The BOC group prevents unwanted side reactions during coupling steps .
Data Tables
Table 1: Structural and Physical Properties of Key Analogues
| Compound Name | Substituent | Ester Group | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate | 4-OCH₃ | Methyl | 223.26* | Chiral center, high hydrophobicity |
| Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate | 4-OCH₂CH₃ | Ethyl | 251.31* | Enhanced lipophilicity |
| Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate | 4-F | Methyl | 233.67 | Electron-withdrawing substituent |
| Methyl (2S,3S)-3-sulfanyl derivative | 4-OCH₃, 2-NH₂, -SH | Methyl | 333.40 | Multi-functional reactivity |
*Calculated based on molecular formulas.
Research Findings and Implications
- Steric and Electronic Effects : The 4-methoxy group’s electron-donating nature enhances aromatic interactions in biological targets, while fluorine’s electron-withdrawing properties may improve metabolic resistance .
- Chiral Specificity : The (S)-configuration is often essential for binding enantioselective targets, as seen in intermediates requiring chiral HPLC purification .
- Ester Group Impact : Methyl esters hydrolyze faster than ethyl analogues, affecting drug release kinetics. Ethyl derivatives may offer prolonged activity .
Biological Activity
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate, a chiral compound, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 219.27 g/mol. The compound features an amino group, a methoxy group at the para position of the phenyl ring, and a propanoate backbone, which contribute to its unique biological properties.
Research indicates that this compound may act as a neurotransmitter modulator , influencing pathways related to serotonin and dopamine. Its structural similarities to other bioactive compounds suggest potential interactions with various receptors in the central nervous system, which may lead to antidepressant or anxiolytic effects .
Interaction with Biological Targets
The compound has been studied for its interactions with several biological targets:
- Serotonin Receptors : It may enhance serotonergic signaling, contributing to mood regulation.
- Dopamine Receptors : Its influence on dopaminergic pathways could have implications for conditions such as depression and anxiety disorders.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and dopamine pathways. |
| Anxiolytic Effects | May reduce anxiety through neurotransmitter interaction. |
| Neuroprotective Properties | Possible protection against neurodegenerative processes due to antioxidant activity. |
Case Studies and Research Findings
- Neuropharmacological Studies : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was shown to increase levels of serotonin in the brain, indicating its potential as an antidepressant agent .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it possesses moderate antiproliferative activity, suggesting potential applications in cancer therapy .
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that this compound has distinct biological activities due to its specific stereochemistry and functional groups. For instance, compounds lacking the methoxy substitution exhibited reduced activity in neuropharmacological assays .
Synthesis and Applications
The synthesis of this compound typically involves:
- Enantioselective synthesis methods to ensure the desired stereochemistry.
- Reagents such as lithium aluminum hydride for reduction processes.
Therapeutic Applications
The unique properties of this compound suggest various therapeutic applications:
- Antidepressants : Potential use in treating mood disorders.
- Anxiolytics : Possible role in managing anxiety disorders.
- Anticancer Agents : Investigated for its cytotoxic properties against specific cancer cell lines.
Q & A
Q. What are the common synthetic routes for (S)-Methyl 3-Amino-3-(4-Methoxyphenyl)-Propanoate, and how do reaction conditions influence stereoselectivity?
The compound is typically synthesized via the Rodionov reaction , starting from aldehydes and employing chiral auxiliaries or catalysts to achieve the (S)-configuration. For example, intermediates like ethyl or methyl 3-amino-3-arylpropanoates are prepared through condensation followed by esterification . Key factors include:
- Temperature control (e.g., 0–25°C) to minimize racemization.
- Solvent selection (e.g., anhydrous ether or DMF) to stabilize intermediates.
- Catalysts such as chiral amines or transition-metal complexes to enhance enantiomeric excess.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography (via SHELX software ) resolves absolute stereochemistry and confirms the (S)-configuration.
- NMR spectroscopy identifies functional groups:
- ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~δ 170 ppm and methoxy carbons at ~δ 55 ppm.
- HRMS validates molecular weight (e.g., [M + H]+ calculated for C₁₁H₁₅NO₃: 210.1125) .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep in a dry, cool environment (<25°C) to prevent degradation .
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Spill management : Use inert absorbents (e.g., sand) and avoid ignition sources (P375/P376 protocols) .
Advanced Research Questions
Q. How can computational modeling optimize the stereoselective synthesis of this compound?
- Density functional theory (DFT) predicts transition-state energies to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that favor the (S)-enantiomer.
- Molecular docking assesses interactions between the compound and biological targets (e.g., enzyme active sites) to guide functionalization .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. X-ray results)?
- Dynamic NMR analysis : Detect conformational flexibility (e.g., rotamers) that may obscure NMR signals.
- Crystallographic refinement : Use SHELXL to model disorder or thermal motion in crystal structures .
- Cross-validation with IR spectroscopy : Confirm hydrogen bonding or tautomerization that impacts spectral data .
Q. How does the 4-methoxyphenyl group influence the compound’s reactivity in downstream applications?
- Electron-donating effects : The methoxy group activates the phenyl ring for electrophilic substitution (e.g., halogenation or nitration).
- Steric hindrance : The para-substitution pattern minimizes steric clashes in catalytic reactions (e.g., asymmetric hydrogenation) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Continuous flow chemistry : Reduces racemization by minimizing residence time at high temperatures.
- Chiral stationary phases (CSPs) : Use HPLC with CSPs (e.g., cellulose derivatives) for large-scale enantiomer separation .
Methodological Considerations
Q. How to design assays for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Q. What crystallographic techniques improve resolution for low-quality crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
